molecular formula C7H16ClN B2979562 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride CAS No. 2416233-84-4

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride

Cat. No.: B2979562
CAS No.: 2416233-84-4
M. Wt: 149.66
InChI Key: LANXMVFTLJYFSK-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine compound characterized by a strained four-membered ring structure with three methyl substituents and a protonated amine group. Its molecular formula is C₈H₁₈NCl, with a molecular weight of 163.69 g/mol (calculated from ). The compound’s unique steric and electronic properties, arising from the cyclobutane ring and methyl groups, make it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1,2,2-trimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-5-7(6,3)8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSDQWZEXMYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,2-trimethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

  • **Medicine

Biological Activity

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride (CAS No. 2416233-84-4) is a cyclic amine compound notable for its unique structure and potential biological activities. The compound's molecular formula is C7H15N·HCl, and it features a cyclobutane ring substituted with three methyl groups and an amine group. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

The hydrochloride form of 1,2,2-trimethylcyclobutan-1-amine enhances its solubility in water, making it suitable for various biological assays. Its molecular weight is approximately 149.66 g/mol.

PropertyValue
Molecular Formula C7H15N·HCl
Molecular Weight 149.66 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may act as a modulator of enzymatic pathways or influence receptor activity due to its amine functional group. The specific mechanisms are still under investigation but may involve:

  • Receptor Binding : Potential interaction with neurotransmitter receptors.
  • Enzyme Modulation : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests against various bacterial strains demonstrated significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In a study assessing neuroprotective properties, this compound was shown to reduce oxidative stress in neuronal cell cultures. The compound significantly decreased markers of oxidative damage and improved cell viability under stress conditions.

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against multi-drug resistant bacterial strains. The results indicated that it could potentially serve as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparison with Similar Compounds

3-Methoxy-2,2,4-Trimethylcyclobutan-1-amine Hydrochloride (CID 71758159)

  • Molecular Formula: C₈H₁₇NO·HCl
  • Key Features : Replaces one methyl group with a methoxy (-OCH₃) substituent at the 3-position.
  • However, steric hindrance from the three methyl groups persists .

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₅H₁₁NO·HCl
  • Key Features : Lacks methyl substituents but introduces stereochemistry (R,R-configuration) and a methoxy group.
  • The methoxy group may also modulate metabolic stability .

3-Cyclohexylcyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₂₀NCl
  • Key Features : Substitutes methyl groups with a bulky cyclohexyl moiety.
  • Impact : Increased hydrophobicity and steric shielding may enhance membrane permeability but reduce solubility. This compound is highlighted for agrochemical applications due to its stability under harsh conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Polarity Solubility (Predicted)
1,2,2-Trimethylcyclobutan-1-amine HCl 163.69 3× Methyl Low Moderate in DMSO
3-Methoxy-2,2,4-trimethylcyclobutan-1-amine HCl 179.68 3× Methyl, 1× Methoxy Moderate High in polar solvents
(1R,3R)-3-Methoxycyclobutan-1-amine HCl 137.61 1× Methoxy High High in water
3-Cyclohexylcyclobutan-1-amine HCl 189.73 1× Cyclohexyl Very Low Low in aqueous media

Notes:

  • Polar substituents (e.g., methoxy) improve solubility but may reduce lipid bilayer penetration.

Pharmaceutical Potential

  • 1,2,2-Trimethylcyclobutan-1-amine HCl: Limited direct data, but analogs like methyl 1-(methylamino)cyclobutanecarboxylate HCl () show utility in synthesizing neurologically active compounds.
  • 3-Cyclohexylcyclobutan-1-amine HCl : Explicitly cited for drug discovery and material science due to its robustness in synthetic pathways .

Agrochemical and Material Science

  • Cyclohexyl and methoxy variants are prioritized for pesticide formulations and polymer synthesis, leveraging their stability and tunable reactivity .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 1,2,2-Trimethylcyclobutan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Amine Formation : React 1,2,2-trimethylcyclobutanone with an ammonia source (e.g., ammonium chloride) under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 50–60°C.

Hydrochloride Salt Formation : Treat the free amine with concentrated hydrochloric acid (HCl) in anhydrous ether, followed by recrystallization from ethanol/ether mixtures to achieve ≥98% purity .

  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or fractional crystallization. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H NMR (D2O, 400 MHz) to confirm cyclobutane ring protons (δ 1.2–2.1 ppm) and amine proton environment (δ 2.3–3.0 ppm). ¹³C NMR identifies quaternary carbons and methyl groups .
  • FT-IR : Peaks at ~2500–2700 cm⁻¹ (N-H stretch of amine hydrochloride) and 1600 cm⁻¹ (C-N stretch) .
    • Chromatography : LC-MS (ESI+) to detect [M+H]+ ions (expected m/z ~158) and assess impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclobutane ring formation?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states. Compare activation energies for [2+2] photocycloaddition vs. ring-closing metathesis pathways. Validate with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
  • Data Integration : Cross-reference computed IR spectra with experimental data to confirm intermediates .

Q. What strategies address discrepancies in biological activity data across in vitro assays?

  • Troubleshooting :

  • Solubility : Use DMSO stock solutions (≤1% v/v in buffer) to avoid aggregation. Confirm solubility via dynamic light scattering .
  • Assay Specificity : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For receptor-binding studies, employ radioligand displacement (³H-labeled analogs) and surface plasmon resonance (SPR) .
    • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or outliers in dose-response curves .

Q. How do structural analogs (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) inform SAR studies for this compound?

  • Comparative Analysis :

  • Reactivity : Replace the cyclobutane ring with cyclopropane () to evaluate steric effects on amine basicity (pKa shifts via potentiometric titration) .
  • Bioactivity : Test analogs in parallel in vitro models (e.g., microbial growth inhibition) to map substituent contributions. Tabulate results:
AnalogIC50 (μM)LogPH-bond Acceptors
1,2,2-Trimethylcyclobutane12.31.82
1-Cyclopropyl-2-methyl28.72.11
  • Tools : Use Schrödinger’s Maestro for molecular docking to compare binding poses in target proteins .

Q. What experimental designs optimize stability studies under varying pH and temperature conditions?

  • Protocol :

Forced Degradation : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via LC-MS.

pH Stability : Prepare buffered solutions (pH 1–10) and monitor hydrolysis by ¹H NMR over 72 hours.

  • Kinetic Modeling : Apply the Eyring equation to predict shelf-life at 25°C from Arrhenius plots of degradation rates .

Methodological Resources

  • Spectral Databases : PubChem CID entries (e.g., CID 94308) for reference NMR/IR spectra .
  • Synthetic Protocols : ECHA guidelines for amine hydrochloride salt preparation and waste disposal .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.